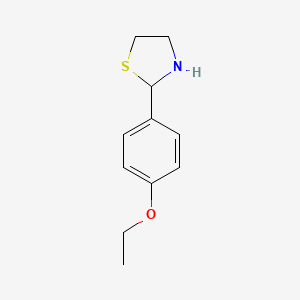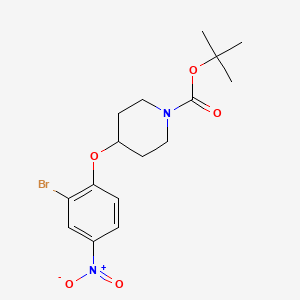
Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. While the specific compound is not directly described in the provided papers, similar tert-butyl piperidine-1-carboxylate derivatives are frequently mentioned as key intermediates in the synthesis of pharmaceuticals and other nitrogen-containing compounds .
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction . Similarly, other derivatives were synthesized using methods such as amination, condensation, and substitution reactions, often involving catalysts like CuI and bases like potassium phosphate . The yields of these reactions vary, with some processes being optimized for higher yields, reaching up to 71.4% .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry (MS). Single-crystal X-ray diffraction (XRD) is also employed to determine the crystallographic and conformational details of the molecules . Density functional theory (DFT) calculations are often used to further investigate the molecular structure, providing insights into the stability and conformation of the molecules .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, serving as intermediates for the synthesis of more complex molecules. For example, they are used in the synthesis of biologically active benzimidazole compounds , anticancer drugs , and other nitrogenous compounds . The reactivity of these intermediates is crucial for the development of pharmaceuticals and is often tailored through the introduction of functional groups like nitro, amino, and halogen substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their spectroscopic data and XRD analysis. These compounds typically exhibit solid-state properties that are influenced by intermolecular interactions such as hydrogen bonding and π-π stacking . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analyses provide additional information on the electronic properties of these molecules, which are important for understanding their reactivity and interactions with biological targets .
Aplicaciones Científicas De Investigación
1. Role as a Key Intermediate in Pharmaceutical Synthesis
Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is significant in pharmaceutical chemistry, particularly as a key intermediate. For example, it is used in the synthesis of Vandetanib, a therapeutic agent, through a multi-step process involving acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015). Similarly, it acts as an important intermediate in the synthesis of biologically active compounds like crizotinib, which is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
2. Structural and Synthetic Studies
The compound has been the focus of various structural and synthetic studies. X-ray studies have revealed insights into the molecular structure of related tert-butyl piperidine-1-carboxylates, contributing to the understanding of their chemical behavior and properties. Such studies are essential for the development of new pharmaceutical compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004). Additionally, synthesis and characterizations of similar compounds have been extensively studied, helping in the advancement of organic chemistry and drug development (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).
3. Application in Anticancer Drug Development
This compound is also pivotal in the development of small molecule anticancer drugs. The synthesis of related tert-butyl piperidine-1-carboxylates and their derivatives has played a crucial role in creating new anticancer therapeutics, demonstrating the compound's relevance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Propiedades
IUPAC Name |
tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXMEPDDTAZFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594950 | |
| Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |
CAS RN |
337520-16-8 | |
| Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

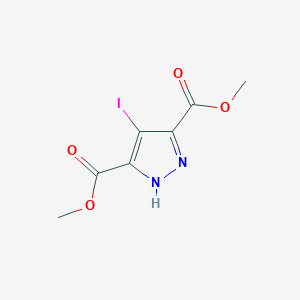

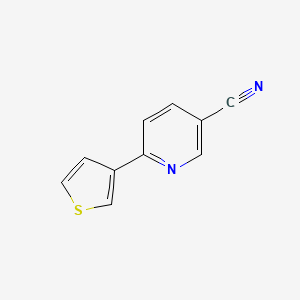
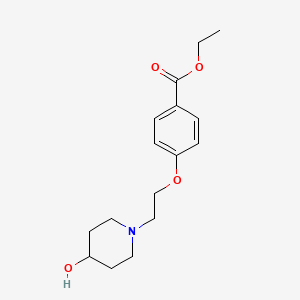
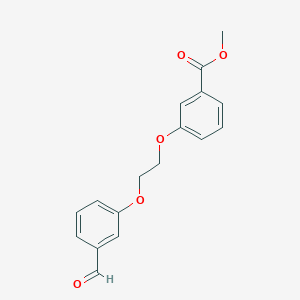
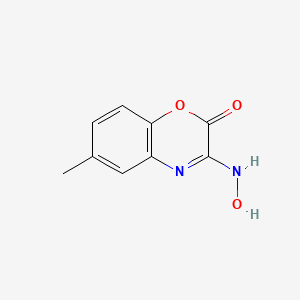
![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde](/img/structure/B1320611.png)
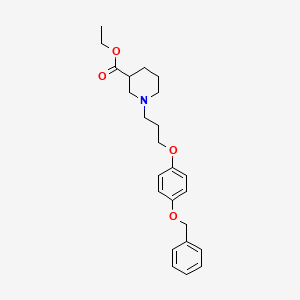
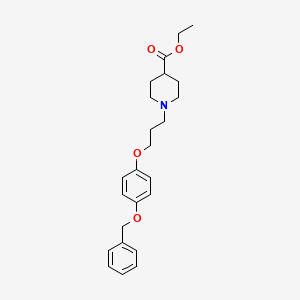
![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1320618.png)
![2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1320619.png)
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)
